molecular formula C24H23NO2 B14299155 1-Benzyl-4-hydroxy-3-methyl-4,5-diphenylpyrrolidin-2-one CAS No. 112500-32-0

1-Benzyl-4-hydroxy-3-methyl-4,5-diphenylpyrrolidin-2-one

Cat. No.: B14299155
CAS No.: 112500-32-0
M. Wt: 357.4 g/mol
InChI Key: FJSUTEXZZIJSKI-UHFFFAOYSA-N
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Description

1-Benzyl-4-hydroxy-3-methyl-4,5-diphenylpyrrolidin-2-one is a complex organic compound with the molecular formula C24H23NO2 This compound is characterized by its pyrrolidinone core, substituted with benzyl, hydroxy, methyl, and diphenyl groups

Preparation Methods

The synthesis of 1-Benzyl-4-hydroxy-3-methyl-4,5-diphenylpyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The benzyl, hydroxy, methyl, and diphenyl groups are introduced through various substitution reactions. For example, benzylation can be performed using benzyl bromide in the presence of a base.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs.

Chemical Reactions Analysis

1-Benzyl-4-hydroxy-3-methyl-4,5-diphenylpyrrolidin-2-one undergoes several types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl hydrogen is replaced by other functional groups.

    Addition: The compound can participate in addition reactions, particularly at the double bonds present in the aromatic rings.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

1-Benzyl-4-hydroxy-3-methyl-4,5-diphenylpyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It may be used in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-hydroxy-3-methyl-4,5-diphenylpyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Benzyl-4-hydroxy-3-methyl-4,5-diphenylpyrrolidin-2-one can be compared with other similar compounds such as:

    1-Benzyl-4-hydroxy-3-methyl-4,5-diphenylimidazolidin-2-one: This compound has a similar structure but with an imidazolidinone core instead of a pyrrolidinone core.

    4-Hydroxy-2-quinolones: These compounds share the hydroxy and aromatic ring features but differ in the core structure and substitution pattern.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidinone core, which imparts distinct chemical and biological properties.

Properties

CAS No.

112500-32-0

Molecular Formula

C24H23NO2

Molecular Weight

357.4 g/mol

IUPAC Name

1-benzyl-4-hydroxy-3-methyl-4,5-diphenylpyrrolidin-2-one

InChI

InChI=1S/C24H23NO2/c1-18-23(26)25(17-19-11-5-2-6-12-19)22(20-13-7-3-8-14-20)24(18,27)21-15-9-4-10-16-21/h2-16,18,22,27H,17H2,1H3

InChI Key

FJSUTEXZZIJSKI-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(C1(C2=CC=CC=C2)O)C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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